{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride
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Overview
Description
{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a sulfonyl chloride group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
The synthesis of {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)phenol with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile. Major products formed from these reactions include various substituted aromatic compounds and heterocycles .
Scientific Research Applications
{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar compounds to {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the phenoxy group.
4-Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the sulfonyl chloride functionality.
α,α,α-Trifluoro-o-toluoyl chloride: Another trifluoromethyl-containing compound with different functional groups
The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenoxy group, and sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSOBCPCYQZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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